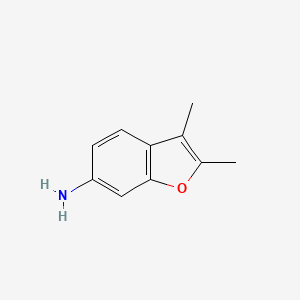

2,3-Dimethylbenzofuran-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2,3-dimethyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,11H2,1-2H3 |

InChI Key |

MMUIKIOWMYFWQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)N)C |

Origin of Product |

United States |

Advanced Derivatization and Scaffold Engineering

Design Principles for Novel Benzofuran-Based Scaffolds

The creation of new molecular frameworks based on the 2,3-dimethylbenzofuran-6-amine core is guided by principles of stereochemistry and the strategic construction of multi-ring systems.

The introduction of chirality into the aminobenzofuran structure is a key strategy for developing enantiomerically pure compounds. Asymmetric synthesis methods are employed to control the stereochemical outcome of reactions. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, analogous strategies with other benzofuran (B130515) precursors highlight the potential routes. For instance, N-heterocyclic carbene (NHC) catalysis has been effectively used in the asymmetric amination of 2-benzofuranones, yielding products with an amine-substituted quaternary stereocenter. This process involves the formation of a chiral ion-pair intermediate, which dictates the facial selectivity of the amine addition.

Another approach involves the enantioselective [4 + 2] cyclization of azadienes with azlactones, catalyzed by chiral squaramide, to produce benzofuran-fused N-heterocycles with high diastereoselectivity and enantioselectivity. Furthermore, asymmetric [3 + 3] cycloaddition reactions of 3-aminobenzofurans with other reactants have been shown to furnish benzofuran-fused δ-lactams and spirooxindoles with excellent enantioselectivities. nih.govroyalsocietypublishing.orgmasterorganicchemistry.com These methodologies underscore the feasibility of producing chiral derivatives from aminobenzofuran precursors.

Table 1: Examples of Asymmetric Synthesis Methods for Chiral Benzofuran Derivatives

| Catalytic System | Reactants | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | 3-Aminobenzofurans and isatin-derived enals | 3,4'-Piperidinoyl spirooxindoles | Excellent |

| Chiral Squaramide | Azadienes and azlactones | Benzofuran-fused N-heterocycles | Up to 99% |

| Chiral N-Heterocyclic Carbene (NHC) | β,β-disubstituted, α,β-unsaturated carboxylic esters and 3-aminobenzofurans | Benzofuran fused δ-lactams | Excellent |

Construction of Polycyclic and Fused Ring Systems

The amine group at the C-6 position and the inherent reactivity of the benzofuran ring system of this compound provide avenues for the construction of more complex polycyclic and fused-ring structures. Friedel-Crafts-type intramolecular cycloaromatisation is a key strategy for building such systems. For example, 4-(arylamino)nicotinonitriles can undergo acid-mediated cyclization to form tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines. rsc.org This suggests that the amino group of this compound could be functionalized to incorporate a nicotinonitrile moiety, which could then undergo intramolecular cyclization to fuse a new heterocyclic ring onto the benzofuran core.

Annulation reactions are another powerful tool for constructing fused rings. For instance, Ru-catalyzed C–H alkenylation and aerobic annulation of m-hydroxybenzoic acids with alkynes have been used to synthesize 2,3-diarylbenzofuran-4-carboxylic acids, which can be further transformed into polycyclic compounds. rsc.org While this example starts with a hydroxyl group, the principle of C-H activation and subsequent cyclization can be conceptually applied to derivatives of this compound. The development of tandem reactions, such as the palladium-catalyzed cyclization of 1,6-enynes and disilanes, also offers efficient routes to functionalized benzofurans that can serve as precursors to more complex polycyclic systems. researchgate.net

Functional Group Interconversions and Modulations

The chemical behavior and potential applications of this compound can be finely tuned by altering the electronic properties of the molecule and by introducing chemically reactive functionalities.

The reactivity of the benzofuran ring is significantly influenced by the electronic nature of its substituents. The frontier electron populations indicate that the C-2 and C-3 positions are generally more reactive toward electrophiles. researchgate.net The existing methyl groups at C-2 and C-3 in this compound are electron-donating, which generally increases the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. The amine group at C-6 is also a strong electron-donating group, further activating the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C-5 and C-7).

Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density of the rings, making them less reactive towards electrophiles but more susceptible to nucleophilic attack. The strategic placement of such groups can be achieved through various synthetic transformations. For example, the amino group at C-6 could be converted to other functionalities via diazotization, allowing for the introduction of a wide range of substituents. The interplay between electron-donating and electron-withdrawing groups can have a profound impact on the molecule's properties. For instance, in diketopyrrolopyrrole dyes bearing benzofuran moieties, the presence of electron-donating methyl groups influences their fluorescence quantum yield and spectroscopic properties. nih.gov

Table 2: Predicted Effects of Substituents on the Reactivity of the this compound Ring System

| Substituent Type | Position of Substitution | Effect on Benzene Ring | Effect on Furan (B31954) Ring | Predicted Reactivity |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | C-5 or C-7 | Increased activation towards electrophilic substitution | Minimal direct effect | Enhanced electrophilic substitution on the benzene ring |

| Electron-Withdrawing (e.g., -NO₂) | C-5 or C-7 | Decreased activation towards electrophilic substitution | Minimal direct effect | Reduced electrophilic substitution on the benzene ring |

Creation of Chemically Reactive Probes and Intermediates

The amino group of this compound is a key functional handle for the creation of chemically reactive probes and intermediates. One of the most versatile transformations of an aromatic amine is diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. masterorganicchemistry.com This intermediate is highly valuable as the dinitrogen group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles in Sandmeyer and related reactions. masterorganicchemistry.com This would allow for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other functional groups at the C-6 position.

These functionalized derivatives can then serve as building blocks for more complex molecules or as reactive probes themselves. For example, a halogenated derivative could be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. An azido-functionalized benzofuran, prepared from the diazonium salt, could be used in "click" chemistry reactions. The synthesis of such intermediates is crucial for developing labeled compounds for biological studies or for creating building blocks for materials science applications.

Structure-Reactivity Relationships in Functionalized Benzofurans

The relationship between the structure of a functionalized benzofuran and its chemical reactivity is governed by a combination of electronic and steric effects. As discussed, the electron density distribution in the benzofuran ring system dictates its susceptibility to electrophilic and nucleophilic attack. For electrophilic aromatic substitution, the position of attack is influenced by the stability of the resulting intermediate (a sigma complex). In benzofurans, attack at the C-2 and C-3 positions is generally favored. nih.gov The presence of the two methyl groups in this compound will sterically hinder attack at these positions to some extent, and their electron-donating nature will influence the relative stability of the intermediates formed upon attack at different positions of the benzene ring.

Based on a thorough search of available scientific literature, there is currently no specific research published on the computational and theoretical characterization of this compound that would allow for a detailed analysis as outlined in the request. The required data on its quantum chemical properties, including Density Functional Theory (DFT) applications, Molecular Orbital Analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are not present in the accessible scientific domain.

Therefore, it is not possible to generate an article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound without resorting to speculation.

Computational Chemistry and Theoretical Characterization

Spectroscopic Property Prediction and Validation

Computational methods are pivotal in predicting the spectroscopic signatures of molecules like 2,3-Dimethylbenzofuran-6-amine. These predictions are crucial for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Theoretical calculations of infrared (IR) and Raman spectra are essential for identifying molecular structures and functional groups. cardiff.ac.uknih.govresearchgate.net These vibrational spectroscopy techniques are based on the interaction of molecules with electromagnetic radiation, causing transitions between vibrational energy levels. cardiff.ac.uk

Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations due to its balance of accuracy and computational cost. globalresearchonline.net By employing methods such as B3LYP with a suitable basis set like 6-311++G(d,p), the vibrational frequencies and intensities of this compound can be predicted. The calculated spectra can then be compared with experimental data, aiding in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the amine (N-H), methyl (C-H), and aromatic (C-C and C-H) groups, as well as the vibrations of the benzofuran (B130515) core, can be precisely calculated.

Below is a hypothetical data table illustrating the kind of results expected from a DFT calculation of the vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| N-H Symmetric Stretch | 3450 | 25.3 | 15.8 |

| N-H Asymmetric Stretch | 3550 | 15.1 | 22.4 |

| Aromatic C-H Stretch | 3100-3000 | Variable | Variable |

| Methyl C-H Stretch | 2980-2870 | Variable | Variable |

| C=C Aromatic Stretch | 1620-1450 | High | High |

| C-N Stretch | 1350-1250 | Medium | Low |

| C-O-C Stretch | 1250-1050 | High | Medium |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods for predicting NMR chemical shifts have become increasingly accurate and are routinely used to complement experimental data. nih.govrug.nlnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. nih.gov

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated to help assign the signals in an experimental spectrum. These calculations are sensitive to the molecular geometry, and thus an accurate optimized structure is a prerequisite. Different theoretical levels (functionals and basis sets) can be benchmarked against experimental data for related compounds to ensure the reliability of the predictions. nih.govnih.govresearchgate.net

An example of a table presenting predicted NMR chemical shifts is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.15 | 11.5 |

| C3-CH₃ | 2.30 | 14.2 |

| H4 | 7.20 | - |

| H5 | 6.80 | - |

| H7 | 7.05 | - |

| NH₂ | 3.50 | - |

| C2 | - | 145.3 |

| C3 | - | 118.9 |

| C3a | - | 154.1 |

| C4 | - | 120.8 |

| C5 | - | 110.2 |

| C6 | - | 140.5 |

| C7 | - | 115.6 |

| C7a | - | 128.7 |

Note: This table contains hypothetical data for illustrative purposes.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The amine group in this compound can act as both a hydrogen bond donor and acceptor, while the aromatic benzofuran ring system can participate in π-π stacking interactions. These non-covalent interactions are crucial in determining the compound's physical properties, crystal packing, and interactions with biological targets.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study these interactions in detail. These methods can characterize the strength and nature of hydrogen bonds and π-π stacking in dimers or larger clusters of this compound, or in its complexes with other molecules.

Molecular Dynamics Simulations and Conformer Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. ucsd.edu For this compound, MD simulations can be used to explore its conformational landscape, study its solvation in different solvents, and investigate its interaction with biomolecules. By simulating the system at a given temperature, the flexibility of the molecule and the stability of different conformers can be assessed.

Conformational analysis is essential for understanding the three-dimensional structures that this compound can adopt. The rotation of the methyl groups and the inversion of the amine group can lead to different conformers. Quantum chemical calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. This information is critical for understanding the molecule's reactivity and its binding to receptors. For instance, studies on similar benzofuran derivatives have utilized molecular dynamics to understand their interactions with enzymes. ucsd.edu

Emerging Research Applications in Chemical Sciences

2,3-Dimethylbenzofuran-6-amine as a Building Block for Complex Molecule Synthesis

The aminobenzofuran framework is a privileged scaffold in medicinal chemistry, serving as a foundational unit for a wide array of therapeutic agents. hw.ac.ukbohrium.com The presence of the amino group on the benzene (B151609) ring of this compound provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex, biologically active molecules. The 3-aminobenzofuran scaffold, for instance, is a key component in compounds designed with antitumor and anti-Alzheimer's properties. hw.ac.ukresearchgate.net

The amino group can be readily acylated, alkylated, or used in coupling reactions to append diverse functionalities. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. hw.ac.uk For example, derivatives of aminobenzofurans have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, targeting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The core structure of this compound could be similarly elaborated to generate libraries of novel compounds for screening against various biological targets. Its application could lead to the development of novel anticancer agents, antivirals, and anti-inflammatory drugs, reflecting the broad therapeutic potential of the benzofuran (B130515) class. mdpi.comacs.org

Table 1: Examples of Bioactive Scaffolds Synthesized from Aminobenzofuran Precursors This table is illustrative of the types of complex molecules that can be synthesized from aminobenzofuran building blocks, suggesting the potential of this compound in similar synthetic endeavors.

| Target Molecule Class | Synthetic Strategy | Potential Biological Application |

|---|---|---|

| Spiroindanone Derivatives | DMAP-mediated tandem cyclization | Antitumor, Anti-inflammatory |

| Multifunctional AD Agents | Multi-step synthesis involving cyclization and N-benzylation | Alzheimer's Disease (AChE/BuChE Inhibition) |

| Proximicin Analogues | Substitution of di-furan unit with benzofuran | Antiproliferative (Glioblastoma) |

Development of Advanced Chemical Probes and Ligands

Benzofuran derivatives are increasingly recognized for their unique photophysical properties, making them attractive candidates for the development of fluorescent chemical probes and sensors. nih.gov The benzofuran core can act as a fluorophore, and strategic substitution allows for the fine-tuning of its emission properties and selectivity towards specific analytes. Aminobenzofuran-fused rhodamine dyes, for example, have been developed to exhibit deep-red and near-infrared (NIR) emissions, which are highly desirable for biological imaging due to reduced photodamage and deeper tissue penetration. acs.org

The amino group of this compound could serve as an attachment point for receptor-binding moieties or analyte-sensitive groups, creating targeted or responsive probes. Benzofuran-based chemosensors have been successfully designed for the detection of various metal ions, such as Fe³⁺. nih.gov The interaction between the analyte and the probe's functional groups modulates the fluorescence output, enabling detection. hw.ac.uk Furthermore, the benzofuran scaffold has been incorporated into ligands designed to interact with specific biological targets, such as enzymes and protein aggregates implicated in neurodegenerative diseases. mdpi.com For instance, certain 3-aminobenzofuran derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. mdpi.comresearchgate.net This suggests that this compound could be a valuable platform for designing novel ligands and probes for diagnostics and biomedical research.

Table 2: Applications of Benzofuran Derivatives as Probes and Ligands

| Derivative Type | Application | Target Analyte/Receptor | Detection Method |

|---|---|---|---|

| Aminobenzofuran-fused Rhodamine | Biological Imaging | Mitochondria, Lysosomes | Fluorescence Microscopy |

| Benzofuran-β-alaninamide | Chemosensor | Fe³⁺ ions | "Turn-on" Fluorescence |

| 3-Aminobenzofuran derivatives | Multifunctional Ligand | AChE, BuChE, β-Amyloid | Enzyme Inhibition / Aggregation Assays |

Contributions to New Methodological Developments in Organic Chemistry

The synthesis of the benzofuran ring system and its derivatives is a subject of ongoing research, driving the development of new synthetic methodologies. The unique reactivity of precursors to aminobenzofurans makes them ideal substrates for exploring novel reaction pathways. Recent advancements include the development of efficient cascade and tandem cyclization reactions to construct complex aminobenzofuran structures in a single step. hw.ac.uk These methods offer improvements in terms of atom economy and procedural simplicity over traditional multi-step syntheses.

Furthermore, the direct C-H functionalization of the benzofuran core represents a powerful and modern approach to creating substituted derivatives. nih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more direct route to novel analogues. Research in this area has explored palladium-catalyzed C-H activation/cyclization and ruthenium-catalyzed C-H alkenylation, demonstrating the utility of the benzofuran scaffold in advancing this important field of organic chemistry. rsc.org The presence of both the electron-rich furan (B31954) ring and the functionalizable benzene ring in this compound makes it a pertinent substrate for further exploration into C-H functionalization methodologies. The development of novel coupling reactions, such as those catalyzed by copper or palladium, for the synthesis of 3-aminobenzofurans also highlights the role of these structures in expanding the toolkit of synthetic organic chemists. bohrium.com

Potential in Materials Science and Functional Polymers

The rigid, planar structure and favorable electronic properties of the benzofuran scaffold make it a promising component for advanced materials.

Use in Polymeric Materials and Organic Colorants

Benzofuran derivatives have been successfully incorporated into the backbones of various high-performance polymers, including polyamides, polyarylates, and polyesters. hw.ac.uknih.gov The inclusion of the benzofuran unit can enhance the thermal stability and modify the mechanical properties of the resulting materials. The cationic polymerization of benzofuran itself yields rigid polymers with high glass-transition temperatures and optical transparency, suitable for applications as thermoplastics. bohrium.com The amine functionality of this compound offers a route to incorporate this moiety into polymer chains, for example, through the formation of polyamides.

In the realm of organic colorants, the chromophoric benzofuran system is a key component. Aminobenzofuran-fused rhodamine dyes have been synthesized, demonstrating strong fluorescence in the deep-red to near-infrared regions. acs.org These dyes possess desirable properties such as large Stokes shifts and good photostability, making them suitable for various applications, including biological labeling and imaging. nih.gov The specific substitution pattern of this compound could be exploited to develop new dyes with tailored spectral properties.

Design of Molecular Electronic Components

The field of molecular electronics leverages the electronic properties of organic molecules to create components for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzofuran derivatives have emerged as important materials in this area due to their stability, rigidity, and excellent carrier transport properties. hw.ac.uk

In OLEDs, benzofuran-containing molecules have been used as highly efficient blue fluorescent emitters and as host materials in phosphorescent devices. nih.govnih.gov Fused systems, such as those incorporating acridine (B1665455) and benzofuran, have been designed as donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. acs.org For OFETs, benzofuran derivatives are attractive because their structural rigidity and potential for π-stacking facilitate efficient charge transport. hw.ac.uk Multifunctional materials based on benzo bohrium.comnih.govthieno[3,2-b]benzofuran have demonstrated both high charge mobility in OFETs and strong luminescence, making them suitable for integration into complex optoelectronic devices. mdpi.com The easily modifiable structure of this compound allows for its potential derivatization and incorporation into novel organic semiconductors with tailored electronic characteristics.

Table 3: Performance of Benzofuran-Based Materials in Organic Electronics

| Material Type | Device | Key Performance Metric |

|---|---|---|

| 2,7-diphenylbenzo bohrium.comnih.govthieno[3,2-b]benzofuran (BTBF-DPh) | OFET | Carrier Mobility: 0.181 cm² V⁻¹ s⁻¹ |

| BTBF-DPh | OLED | External Quantum Efficiency: 4.23% (Blue Emission) |

| Dibenzofuran-fluorene regioisomer (CF-2-BzF) | PhOLED | Current Efficiency: 77.2 cd A⁻¹ (Yellow Emission) |

Future Perspectives and Unexplored Research Avenues in Benzofuran Chemistry

The field of benzofuran chemistry continues to evolve, driven by the persistent demand for novel molecules in medicine and materials science. A key future direction is the development of more sustainable and environmentally benign synthetic methods. nih.gov This includes the use of greener solvents, metal-free catalytic systems, and one-pot reactions that minimize waste and energy consumption.

A significant and expanding area of research is the continued exploration of C-H functionalization. hw.ac.uk While progress has been made, developing methods for the selective functionalization of specific C-H bonds on the benzofuran scaffold, particularly in the presence of multiple reactive sites, remains a challenge and a fruitful area for future investigation. Such methods would provide rapid access to diverse libraries of compounds for high-throughput screening. hw.ac.uk

The exploration of novel cycloaddition reactions involving the benzofuran core is another underexplored avenue. mdpi.com Developing new [4+1] or other cycloaddition strategies could lead to the construction of unique and complex polycyclic systems that are otherwise difficult to access. mdpi.com Finally, while the pharmacological potential of benzofurans is well-documented, there is vast unexplored chemical space. Synthesizing and screening new derivatives, such as those accessible from this compound, against emerging biological targets will undoubtedly continue to be a major thrust of research in benzofuran chemistry. The integration of computational studies with synthetic efforts will likely accelerate the discovery of new lead compounds with enhanced efficacy and specificity. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethylbenzofuran-6-amine and its derivatives?

- Methodology :

- Sulfonylation : React 2,3-dihydrobenzofuran-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of 10% Na₂CO₃ under dynamic pH control (pH 9–10) at room temperature for 2–3 hours. This yields sulfonamide derivatives, a key intermediate for further functionalization .

- Alkylation : Use alkyl/aralkyl halides in dimethylformamide (DMF) with lithium hydride (LiH) as a base to introduce substituents onto the amine group .

- Cyclization : For benzofuran core formation, polyphosphoric acid (PPA) is effective in cyclizing precursors like dimethoxybenzofuran-carboxylic acids, though substituent positioning may affect reaction success .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use ¹H-NMR to confirm substituent positions and IR to identify functional groups (e.g., NH₂, C-O-C in benzofuran) .

- Elemental Analysis (CHN) : Validate molecular composition .

- Chromatography : Employ column chromatography with silica gel and solvent systems like 5% ethyl acetate in n-hexane for purification .

Q. What are the critical factors in optimizing reaction yields for benzofuran-amine derivatives?

- Methodology :

- pH Control : Maintain pH 9–10 during sulfonylation to ensure efficient nucleophilic substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation reactivity .

- Temperature : Cyclization reactions may require elevated temperatures (e.g., 100°C) for 4–5 hours to achieve high conversion .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl, chloro, or methoxy groups) influence the biological activity of this compound derivatives?

- Methodology :

- Enzyme Inhibition Assays : Test derivatives against α-glucosidase and acetylcholinesterase using spectrophotometric methods. For example, substituted sulfonamide-acetamides showed IC₅₀ values in the micromolar range, indicating substituent-dependent activity .

- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., Cl) with enhanced enzyme binding affinity .

Q. What computational approaches are suitable for predicting the binding modes of this compound derivatives with target enzymes?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites. Focus on hydrogen bonding with catalytic residues (e.g., Tyr, Asp in acetylcholinesterase) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can conflicting data on cyclization efficiency in benzofuran derivatives be resolved?

- Methodology :

- Mechanistic Analysis : Investigate steric and electronic effects. For example, 6-methoxy substituents facilitate cyclization with PPA, while bulkier groups may hinder ring closure .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and optimize reaction time/temperature .

Data Contradictions and Resolution

Q. Why do some substituted benzofuran-amine derivatives fail to undergo cyclization despite similar reaction conditions?

- Analysis :

- Steric Hindrance : Bulky substituents (e.g., methoxy at C-5) disrupt planar transition states required for cyclization .

- Electronic Effects : Electron-donating groups (e.g., methyl) may destabilize intermediates, reducing cyclization efficiency .

Methodological Tables

| Reaction Optimization Parameters |

|---|

| Parameter |

| pH for sulfonylation |

| Alkylation solvent |

| Cyclization catalyst |

| Purification system |

| Key Spectral Data for Structural Validation |

|---|

| Functional Group |

| NH₂ (amine) |

| C-O-C (benzofuran) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.